4-bromobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
Description
4-Bromobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a pyrimidine-based hydrazone derivative synthesized via the condensation of 4-bromobenzaldehyde with a substituted pyrimidine hydrazine moiety. This compound belongs to a class of hydrazones known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H2,15,16,17,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZFZJPOQASTQ-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves the following steps:
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Formation of 4-bromobenzaldehyde: : This can be achieved by the oxidation of 4-bromotoluene. The process involves free radical bromination to form 4-bromobenzal bromide, followed by hydrolysis with calcium carbonate and steam distillation to yield 4-bromobenzaldehyde .
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Condensation Reaction: : The 4-bromobenzaldehyde is then reacted with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine under acidic or basic conditions to form the desired hydrazone compound. The reaction typically involves refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed Suzuki coupling with boronic acids.
Major Products
Oxidation: 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antibacterial Properties
Research indicates that hydrazones, including 4-bromobenzaldehyde derivatives, exhibit notable antibacterial activity. For instance, studies have demonstrated that certain pyrimidinyl hydrazones possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These compounds disrupt bacterial cell membranes, leading to bactericidal effects .
2. Enzyme Inhibition
Hydrazones have been evaluated for their ability to inhibit key enzymes involved in various biological processes. In particular, studies have focused on the inhibition of phosphatases, which play critical roles in cell signaling and metabolism. The inhibition of these enzymes can be crucial for developing therapeutic agents targeting diseases such as cancer and metabolic disorders .
3. Anticancer Potential
The compound's structural features suggest potential anticancer applications. Hydrazones have been associated with the modulation of cellular pathways that are often dysregulated in cancer. Molecular docking studies indicate that these compounds can interact with specific targets within cancer cells, potentially leading to apoptosis or cell cycle arrest .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of various hydrazone derivatives, it was found that 4-bromobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against MRSA. This activity was attributed to its ability to penetrate bacterial membranes and disrupt essential cellular functions .
Case Study 2: Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties of pyrimidinyl hydrazones revealed that 4-bromobenzaldehyde derivatives significantly inhibited alkaline phosphatase activity in vitro. This inhibition was linked to the structural characteristics of the hydrazone, which allowed for effective binding to the enzyme's active site .
Comprehensive Data Table
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | Condensation reaction in ethanol at reflux |
| Antibacterial Activity | Effective against MRSA (MIC = 8 µg/mL) |
| Enzyme Inhibition | Inhibits alkaline phosphatase; potential therapeutic applications |
| Potential Anticancer Activity | Modulates cellular pathways; interacts with cancer cell targets |
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone depends on its application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or interacting with DNA to exert its biological effects. The hydrazone moiety can form stable complexes with metal ions, which can be crucial for its activity.
In Materials Science: The electronic properties of the compound, such as its ability to participate in π-π stacking interactions, are important for its function in organic semiconductors.
Comparison with Similar Compounds
Key Structural Attributes :
- Pyrimidinyl Hydrazone Moiety : The conjugated system may facilitate π-π stacking interactions with biological targets, such as enzymes or DNA.
The following table summarizes structural and functional differences between 4-bromobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone and analogous hydrazones:
Key Observations:
Substituent Effects: Bromine vs. Aliphatic Chains: Compounds with long aliphatic chains (e.g., butyl, hexyl) exhibit improved solubility in organic solvents but reduced specificity for polar biological targets .
Biological Activity :
- The pyrimidine ring in the target compound may offer superior enzyme inhibition compared to simpler aromatic hydrazones due to its planar structure and hydrogen-bonding capability .
- Hydroxyl-substituted analogs show higher antioxidant activity but lower antimicrobial potency than brominated derivatives .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-bromobenzaldehyde hydrazone derivatives, and how do reaction conditions influence yield?
Answer: The compound is synthesized via condensation of 4-bromobenzaldehyde with hydrazine-containing pyrimidine derivatives. A typical procedure involves refluxing equimolar reactants in glacial acetic acid or ethanol (60–80°C, 4–24 hours). For example, refluxing 4-bromobenzaldehyde with 2-hydrazinopyrimidine derivatives in glacial acetic acid yields the hydrazone product (70% yield after recrystallization) . Key variables affecting yield include:
- Solvent polarity : Polar protic solvents (e.g., acetic acid) enhance protonation of intermediates, accelerating condensation.
- Temperature : Prolonged reflux reduces side reactions like oxidation.
- Catalyst use : Copper(I) iodide (CuI) can improve coupling efficiency but may require optimization to minimize unreacted starting material (e.g., 80% unreacted aldehyde observed without catalyst) .
Q. Table 1: Synthesis Optimization
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Glacial acetic acid, 4h | 70 | >95% | |
| Ethanol, 1h, CuI | 66 | 90% |
Advanced Reaction Mechanism and By-Product Analysis
Q. Q2. How can researchers identify and mitigate side products in hydrazone synthesis?
Answer: By-products arise from incomplete condensation, oxidation, or competing reactions (e.g., dimerization). Analytical strategies include:
- GC-MS : Detects unreacted aldehyde (retention time ~5.97 min) and quantifies product ratios .
- X-ray crystallography : Resolves structural anomalies (e.g., crystallographically independent molecules in asymmetric units) and hydrogen-bonding networks that influence stability .
- Column chromatography : Separates hydrazones from thiosemicarbazone by-products (common in thiosemicarbazide reactions) .
Q. Mitigation :
- Use excess hydrazine derivative (1.2 equiv.) to drive condensation.
- Add antioxidants (e.g., BHT) to prevent aldehyde oxidation.
Structural Characterization Challenges
Q. Q3. What advanced techniques resolve ambiguities in hydrazone crystal structures?
Answer:
- Single-crystal X-ray diffraction : Determines dihedral angles between aromatic rings (e.g., 22.0° between pyrazole and pyrimidine rings) and hydrogen-bonding motifs (N–H⋯O, C–H⋯Br), critical for understanding conformational stability .
- DFT calculations : Validate experimental bond lengths/angles and predict electronic properties (e.g., lattice energy calculations for acyl hydrazides) .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (pyrazole-pyrimidine) | 22.0° | |
| Hydrogen bond length (N–H⋯O) | 2.89 Å |
Biological Activity Evaluation
Q. Q4. How should researchers design assays to evaluate enzyme inhibition by this hydrazone?
Answer:
- Target selection : Prioritize enzymes with accessible active sites for hydrazone binding (e.g., tyrosyl-DNA-phosphodiesterase 1 (TDP1) inhibition observed at IC50 ~10 µM) .
- Assay conditions :
- Use fluorescence-based substrates (e.g., 3’-phosphotyrosine-labeled DNA for TDP1).
- Include controls for non-specific binding (e.g., bovine serum albumin).
- Data interpretation : Correlate inhibition with structural features (e.g., bromine’s electron-withdrawing effect enhances electrophilicity, improving target interaction).
Data Contradiction and Reproducibility
Q. Q5. How to address discrepancies in reported synthetic yields or biological activities?
Answer:
- Reaction replication : Standardize solvent purity (e.g., anhydrous vs. hydrated acetic acid) and catalyst loading (e.g., CuI at 5 mol% vs. 10 mol%) .
- Analytical validation : Cross-verify HPLC retention times with NMR (e.g., ¹H NMR δ 8.2–8.4 ppm for hydrazone CH=N proton) .
- Biological variability : Use isogenic cell lines and standardized enzyme batches to minimize assay drift .
Computational Modeling for Property Prediction
Q. Q6. Which computational methods predict the hydrazone’s reactivity or binding affinity?
Answer:
- DFT (Density Functional Theory) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazone’s LUMO is localized on the pyrimidine ring, favoring nucleophilic attack .
- Molecular docking : Simulates binding to enzyme active sites (e.g., AutoDock Vina for TDP1) using crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
